molecular formula C6H10N2O B13947252 2,5-Diazaspiro[3.4]octan-1-one CAS No. 1031928-32-1

2,5-Diazaspiro[3.4]octan-1-one

Cat. No.: B13947252
CAS No.: 1031928-32-1
M. Wt: 126.16 g/mol
InChI Key: PJSRRPBVTJKYEP-UHFFFAOYSA-N
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Description

2,5-Diazaspiro[3.4]octan-1-one is a chemical compound characterized by a spirocyclic structure containing two nitrogen atoms and a ketone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diazaspiro[3.4]octan-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diamine with a carbonyl compound. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,5-Diazaspiro[3.4]octan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperatures .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted spirocyclic compounds.

Scientific Research Applications

2,5-Diazaspiro[3

Mechanism of Action

The mechanism of action of 2,5-Diazaspiro[3.4]octan-1-one involves its interaction with molecular targets such as sigma-1 receptors. By binding to these receptors, the compound can modulate various cellular pathways, leading to effects such as enhanced analgesic activity and reduced tolerance to opioids. The detailed structure-activity relationship studies have identified specific interactions that contribute to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,6-Diazaspiro[3.4]octan-7-one: This compound shares a similar spirocyclic structure but differs in the position of the nitrogen atoms and the ketone group.

    4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane:

Uniqueness

2,5-Diazaspiro[3.4]octan-1-one is unique due to its specific arrangement of nitrogen atoms and the ketone group within the spirocyclic structure.

Properties

CAS No.

1031928-32-1

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

2,5-diazaspiro[3.4]octan-3-one

InChI

InChI=1S/C6H10N2O/c9-5-6(4-7-5)2-1-3-8-6/h8H,1-4H2,(H,7,9)

InChI Key

PJSRRPBVTJKYEP-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CNC2=O)NC1

Origin of Product

United States

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